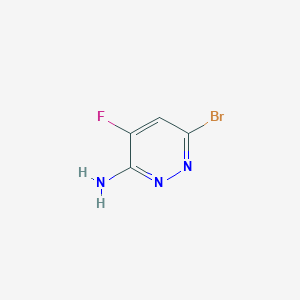
3,4-Dimethylphenylmethylsulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylphenylmethylsulfoxide is an organic compound that belongs to the class of sulfoxides. Sulfoxides are characterized by the presence of a sulfur atom bonded to two carbon atoms and an oxygen atom. This compound is notable for its unique structure, which includes a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a methylsulfoxide group attached to the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenylmethylsulfoxide typically involves the oxidation of 3,4-dimethylphenylmethylsulfide. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective oxidation to the sulfoxide without over-oxidation to the sulfone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems, such as transition metal catalysts, can also be employed to facilitate the oxidation process. The choice of oxidizing agent and reaction conditions is optimized to achieve high selectivity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethylphenylmethylsulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfoxide oxygen can act as a leaving group under certain conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, sodium periodate.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 3,4-Dimethylphenylmethylsulfone.
Reduction: 3,4-Dimethylphenylmethylsulfide.
Substitution: Various substituted phenylmethylsulfoxides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylphenylmethylsulfoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxide-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dimethylphenylmethylsulfoxide involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The presence of the phenyl ring and methyl groups can also affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality but lacking the phenyl ring and methyl substitutions.
Methylphenylsulfoxide: Similar structure but with only one methyl group on the phenyl ring.
Phenylmethylsulfoxide: Lacks the methyl groups on the phenyl ring.
Uniqueness
3,4-Dimethylphenylmethylsulfoxide is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological interactions. The presence of two methyl groups at the 3 and 4 positions can affect the compound’s steric and electronic properties, distinguishing it from other sulfoxides.
Eigenschaften
Molekularformel |
C9H12OS |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
1,2-dimethyl-4-methylsulfinylbenzene |
InChI |
InChI=1S/C9H12OS/c1-7-4-5-9(11(3)10)6-8(7)2/h4-6H,1-3H3 |
InChI-Schlüssel |
ICPICMYTXUBOQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


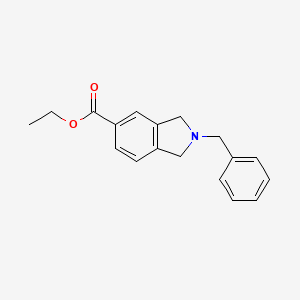

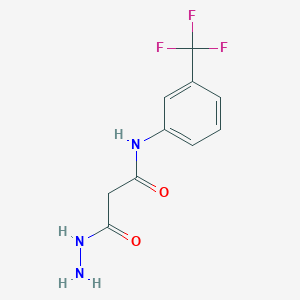
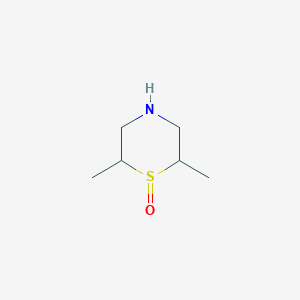
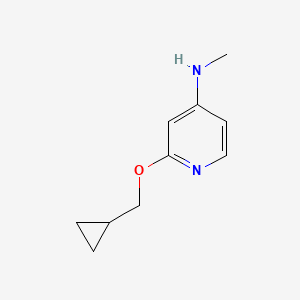

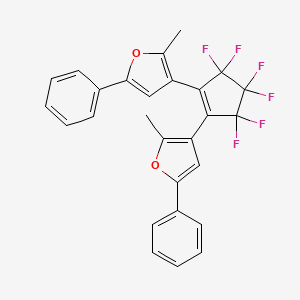
![(5AR,10bS)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12836466.png)
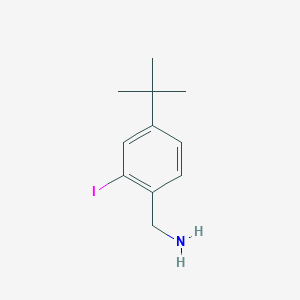

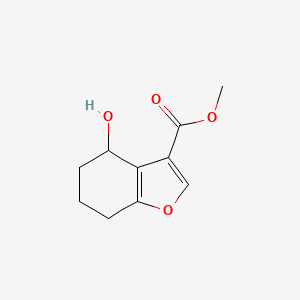
![Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B12836479.png)
